molecular formula C12H14N2O3S B5767379 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5767379
M. Wt: 266.32 g/mol
InChI Key: PFACRRHGSURPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C12H14N2O3S. It is commonly referred to as "MSDC-0160" and has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MSDC-0160 is not fully understood, but it is believed to act as an inhibitor of mitochondrial pyruvate carrier (MPC). MPC is a protein complex that plays a crucial role in cellular energy metabolism by transporting pyruvate, a key metabolite, into the mitochondria for energy production. By inhibiting MPC, MSDC-0160 can alter cellular metabolism and energy production, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MSDC-0160 has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose metabolism by enhancing glucose uptake and utilization in skeletal muscle and adipose tissue. It also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced tissue damage. In cancer research, MSDC-0160 has been found to inhibit cancer cell growth and induce apoptosis by altering cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

MSDC-0160 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability in animal models. However, MSDC-0160 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its effects may vary depending on the cell type and disease model used.

Future Directions

There are several future directions for MSDC-0160 research. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic efficacy. In cancer research, MSDC-0160 can be studied further to develop new cancer therapies that target cellular metabolism. Additionally, MSDC-0160 can be explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to understand its effects on brain metabolism and neuroprotection.

Synthesis Methods

The synthesis of MSDC-0160 involves the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of MSDC-0160.

Scientific Research Applications

MSDC-0160 has been studied extensively for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. MSDC-0160 has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In cancer research, MSDC-0160 has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-8-10(2)14(13-9)18(15,16)12-6-4-11(17-3)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFACRRHGSURPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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